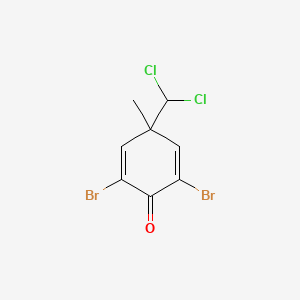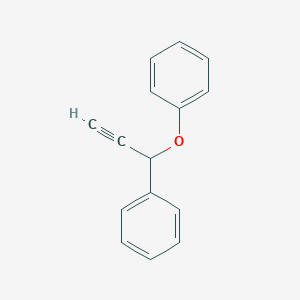
Homocysteine, N-acetyl-S-(2-chloroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Homocysteine, N-acetyl-S-(2-chloroethyl)- is a derivative of homocysteine, a sulfur-containing amino acid. This compound is characterized by the presence of an acetyl group and a 2-chloroethyl group attached to the sulfur atom. Homocysteine itself is a non-proteinogenic amino acid that plays a crucial role in the body’s methylation process and is involved in the metabolism of methionine to cysteine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Homocysteine, N-acetyl-S-(2-chloroethyl)- typically involves the acetylation of homocysteine followed by the introduction of the 2-chloroethyl group. The reaction conditions often require the use of acetyl chloride and 2-chloroethanol in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as crystallization or chromatography, would apply.
化学反应分析
Types of Reactions
Homocysteine, N-acetyl-S-(2-chloroethyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl or chloroethyl groups.
Substitution: The 2-chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used.
科学研究应用
Homocysteine, N-acetyl-S-(2-chloroethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular metabolism and its potential effects on cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cardiovascular and neurological diseases.
Industry: It may have applications in the development of new materials and chemical processes
作用机制
The mechanism of action of Homocysteine, N-acetyl-S-(2-chloroethyl)- involves its interaction with various molecular targets and pathways. The compound can act as a methylation agent, influencing the methylation status of DNA and proteins. It can also interact with enzymes involved in the metabolism of sulfur-containing amino acids, potentially affecting cellular redox balance and signaling pathways .
相似化合物的比较
Similar Compounds
N-Acetylcysteine: A modified form of the amino acid cysteine, used as a precursor to glutathione.
Homocysteine Thiolactone: A cyclic thioester of homocysteine, associated with cardiovascular diseases and neurological abnormalities
Uniqueness
Homocysteine, N-acetyl-S-(2-chloroethyl)- is unique due to the presence of both an acetyl group and a 2-chloroethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
属性
CAS 编号 |
113793-52-5 |
|---|---|
分子式 |
C8H14ClNO3S |
分子量 |
239.72 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-4-(2-chloroethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C8H14ClNO3S/c1-6(11)10-7(8(12)13)2-4-14-5-3-9/h7H,2-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChI 键 |
GIKPDTMIMLDRLC-ZETCQYMHSA-N |
手性 SMILES |
CC(=O)N[C@@H](CCSCCCl)C(=O)O |
规范 SMILES |
CC(=O)NC(CCSCCCl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


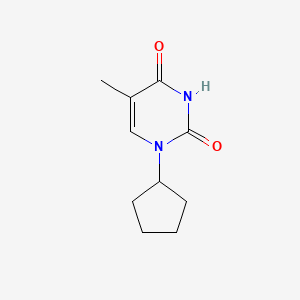

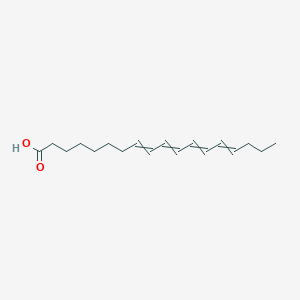
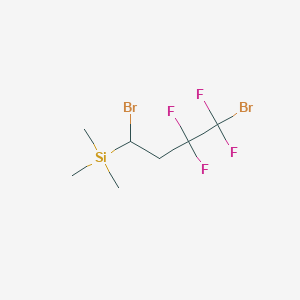

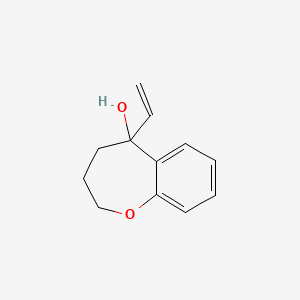
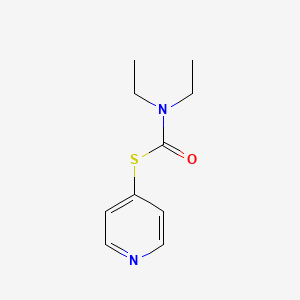
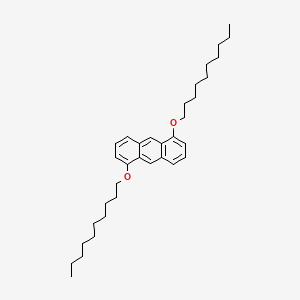
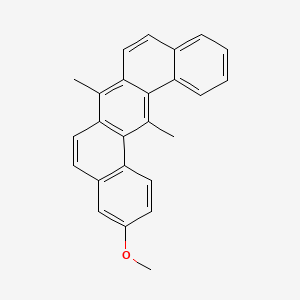
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)

